3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate
Description
This compound is a structurally complex secondary metabolite characterized by a unique thiourea moiety, a dimethylamino carbonyl group, and a sterically hindered 2,2-dimethylpropanoate ester. The presence of a hydroxylphenyl group and tert-butyl substituent indicates possible antioxidant or receptor-binding properties, akin to phenolic compounds found in Populus leaf buds .
Properties
IUPAC Name |
[3-tert-butyl-5-[[(1R,2R)-2-[[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]carbamothioylamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N4O4S/c1-29(2,3)21-17-20(39-27(38)31(7,8)9)16-19(24(21)36)18-32-22-14-12-13-15-23(22)33-28(40)34-25(30(4,5)6)26(37)35(10)11/h16-18,22-23,25,36H,12-15H2,1-11H3,(H2,33,34,40)/t22-,23-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFCLIFENISFHX-VDKIKQQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2NC(=S)NC(C(=O)N(C)C)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=N[C@@H]2CCCC[C@H]2NC(=S)N[C@H](C(=O)N(C)C)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462632-54-8 | |
| Record name | 3-((E)-(((1R,2R)-2-(((1S)-1-((Dimethylamino)carbonyl]-2,2-dimethylpropyl)thioureido)cyclohexyl)imino)methyl)-5-(tert-butyl)-4-hydrox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate (CAS No. 462632-54-8) is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C31H50N4O4S
- Molecular Weight : 574.82 g/mol
- Structure : The compound features multiple functional groups, including a hydroxyphenyl moiety and a cyclohexyl group, which may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. The mechanism by which it exerts these effects appears to involve modulation of polyamine metabolism, which is crucial for cell proliferation and survival.
- Case Study : In vitro experiments demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines. For instance, when administered to 9L rat brain tumor cells, the compound enhanced the cytotoxic effects of chemotherapeutic agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) through polyamine depletion .
The biological activity of this compound can be attributed to several mechanisms:
- Polyamine Depletion : Similar to DFMO (alpha-difluoromethylornithine), the compound may deplete cellular levels of putrescine and spermidine, leading to increased sensitivity to chemotherapeutic agents .
- Interaction with Cellular Targets : The presence of dimethylamino and thioureido groups suggests potential interactions with various cellular receptors or enzymes involved in tumor growth and survival pathways.
- Radiosensitization : Preliminary data indicate that the compound may enhance the effectiveness of radiation therapy when used in conjunction with other treatments, potentially improving tumor response rates .
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the toxicological implications:
- The compound has been classified as very toxic to aquatic life and harmful upon ingestion or skin contact .
- Further studies are needed to establish its safety profile in clinical settings.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s thiourea and imino-methyl groups distinguish it from simpler phenylpropenoids (e.g., those in Populus buds) and chromene derivatives (e.g., Compound 1E and 1L in ). Key structural analogs include:
*Estimated based on structural formula.
The target compound’s thiourea group may facilitate hydrogen bonding with biological targets, similar to T-2 toxin’s interactions with ribosomes .
Physicochemical Properties
- Solubility : Predicted low aqueous solubility due to bulky alkyl groups, contrasting with more polar essential oil components (e.g., terpenes, alcohols) .
- Stability : The thiourea and imine linkages may confer pH-dependent stability, analogous to trichothecene epoxides studied via solid-state NMR .
Bioactivity and Mechanisms
While empirical data are lacking, the compound’s thiourea moiety could inhibit enzymes via metal chelation or substrate mimicry, a mechanism observed in marine-derived metabolites . Its hydroxylphenyl group may confer antioxidant activity, comparable to Populus bud extracts . In contrast, simpler chromenes (e.g., Compound 1E) exhibit antimicrobial activity via nitrile-mediated pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
